Potassium 2-mercaptobenzothiazole
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Overview
Description
Potassium 2-mercaptobenzothiazole is an organosulfur compound that belongs to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms. This compound is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:
C6H4(NH2)SH+CS2+KOH→C6H4(NH)SC=S+KHS
This method was developed by A. W. Hoffmann and involves the formation of a thione tautomer rather than a thiol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The reaction is carried out at temperatures ranging from 200 to 280°C and pressures between 5.0 to 8.0 MPa. The resulting product is then purified through extraction and acidification .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using Raney nickel, which results in the formation of benzothiazole.
Substitution: Alkylation reactions can be performed using benzyl halides to form alkylated derivatives.
Major Products Formed
Oxidation: Sulfones
Reduction: Benzothiazole
Substitution: Alkylated derivatives
Scientific Research Applications
Potassium 2-mercaptobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 2-mercaptobenzothiazole involves its interaction with various molecular targets and pathways. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions contribute to its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Potassium 2-mercaptobenzothiazole can be compared with other similar compounds such as benzotriazole, 2-mercaptobenzoxazole, and methyl benzotriazole nitrile. These compounds also serve as corrosion inhibitors and have similar applications in various industries . this compound is unique in its ability to form stable complexes with metals and its effectiveness as a vulcanization accelerator in the rubber industry .
List of Similar Compounds
- Benzotriazole
- 2-Mercaptobenzoxazole
- Methyl benzotriazole nitrile
Properties
CAS No. |
7778-70-3 |
---|---|
Molecular Formula |
C7H4KNS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
potassium;1,3-benzothiazol-3-ide-2-thione |
InChI |
InChI=1S/C7H5NS2.K/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
ZKTKNAXWCMIKLK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C(=S)S2.[K+] |
Related CAS |
149-30-4 (Parent) |
Origin of Product |
United States |
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